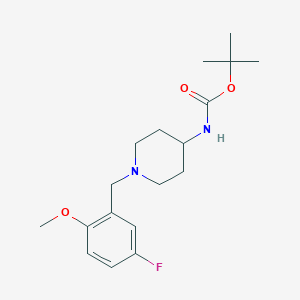
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate
概要
説明
科学的研究の応用
Synthesis and Characterization
- tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate is a crucial intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291) (Zhao et al., 2017).
- Its synthesis involves a combination of acylation, nucleophilic substitution, and reduction, optimized for an 81% yield in three steps (Zhao et al., 2017).
Structural Studies
- X-ray diffraction studies have been conducted to determine the crystal structure of related compounds, contributing to the understanding of molecular interactions and stability (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Related tert-butyl compounds have been evaluated for biological activities, including antibacterial and anthelmintic properties, though the specific compound of interest shows moderate activity in these areas (Sanjeevarayappa et al., 2015).
Synthetic Method Development
- Research has focused on developing practical and scalable synthesis methods for related compounds, which are intermediates in manufacturing biologically active pharmaceuticals (Li et al., 2012).
Potential for Drug Development
- While the specific compound is an intermediate, its role in synthesizing more complex molecules positions it as a valuable precursor in drug development, particularly for compounds like omisertinib which have significant therapeutic applications (Zhao et al., 2017).
Safety and Hazards
In terms of safety and hazards, it’s important to handle this compound with care. If inhaled, one should remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if you feel unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
作用機序
Target of Action
Similar compounds have been known to target bacterial cytoplasmic membranes .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could potentially lead to a dissipation of the bacterial membrane potential, disrupting normal cellular functions .
Biochemical Pathways
The disruption of the bacterial membrane potential suggests that it may interfere with essential cellular processes such as energy production and nutrient transport .
Result of Action
It is suggested that the compound may exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
生化学分析
Biochemical Properties
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme CYP2D6, where it acts as an inhibitor . This interaction can affect the metabolism of other compounds that are substrates of CYP2D6, leading to altered biochemical pathways and potential changes in drug efficacy and toxicity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP2D6 can lead to changes in the metabolic profile of cells, affecting the levels of metabolites and the overall metabolic flux . Additionally, this compound may impact cell signaling pathways by altering the activity of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As a CYP2D6 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of these substrates in the body, potentially causing adverse effects or therapeutic benefits depending on the context. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects due to the inhibition of CYP2D6 and the accumulation of its substrates . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. Its interaction with CYP2D6 affects the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels . The compound may also interact with other enzymes and cofactors, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its biological activity and potential therapeutic effects . The compound’s distribution within different tissues can also influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
tert-butyl N-[1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-15-7-9-21(10-8-15)12-13-11-14(19)5-6-16(13)23-4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADXCOOUKLUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117077 | |
| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-91-6 | |
| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


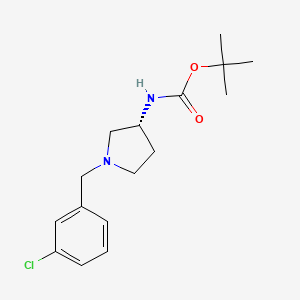
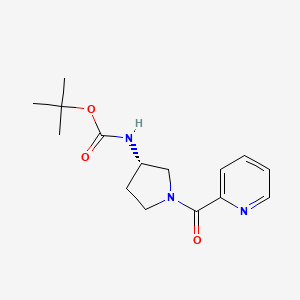

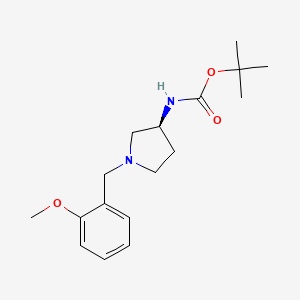



![(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate](/img/structure/B3027372.png)
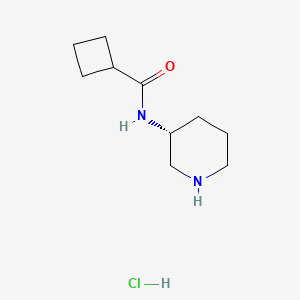


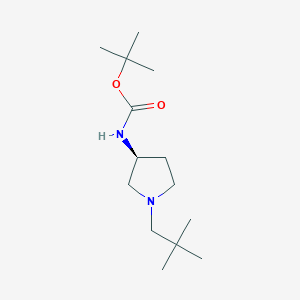
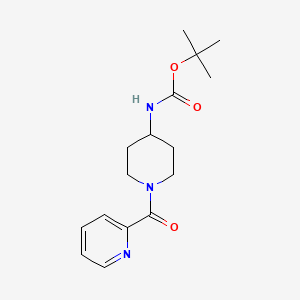
![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)
